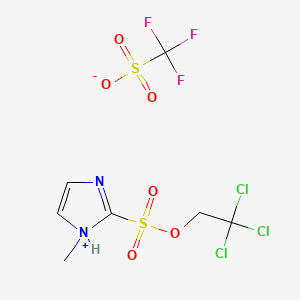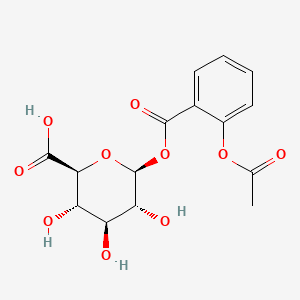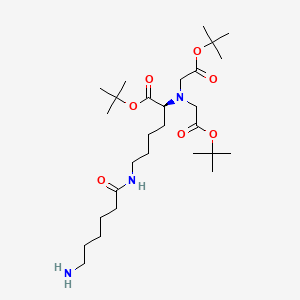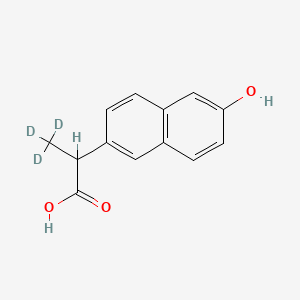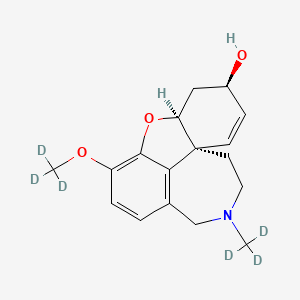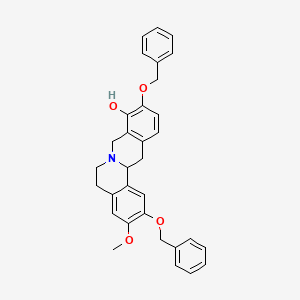
3-Methoxy Dopamine-d4 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy Dopamine-d4 Hydrochloride is a labelled analog of 3-Methyoxytyramine, which is a metabolite of dopamine . It is used for scientific research and development .
Synthesis Analysis
The synthesis of dopamine, to which 3-Methoxy Dopamine-d4 Hydrochloride is related, involves a two-step enzymatic process. The first step involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .Molecular Structure Analysis
The molecular formula of 3-Methoxy Dopamine-d4 Hydrochloride is C9 2H4 H9 N O2 . Cl H .Chemical Reactions Analysis
The major extracellular metabolite of dopamine, 3-methoxytyramine (3-MT), can induce behavioral effects in a dopamine-independent manner and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxy Dopamine-d4 Hydrochloride is 207.69 .科学的研究の応用
Synthesis and Evaluation for PET Imaging
A study by Matarrese et al. (2000) discussed the synthesis of a compound related to 3-methoxy dopamine, SB-235753, labeled with carbon-11 for potential use in positron emission tomography (PET) to assess dopamine D4 receptors in vivo. However, their findings suggested that SB-235753 might not be suitable for dopamine D4 receptor studies due to its rapid metabolism in rats (Matarrese et al., 2000).
Dopamine Receptor Affinity Studies
Van Vliet et al. (1996) investigated a series of 2-aminotetralins, including compounds with methoxy substitutions, for their binding affinity to dopamine D2, D3, and D4 receptors. Their research found high affinity for D2 and D3 receptors, but none of the tested compounds showed high affinity for the dopamine D4 receptor, indicating the importance of structural features for receptor selectivity (Van Vliet et al., 1996).
Role in Neurotransmission and Receptor Modulation
Studies on compounds structurally similar to 3-methoxy dopamine have explored their potential in modulating dopamine receptors, which play critical roles in various neurological and psychiatric conditions. For instance, Grundt et al. (2007) and Del Bello et al. (2019) investigated compounds with potential as dopamine D3 receptor ligands, highlighting the therapeutic implications for substance abuse and neurological disorders like Parkinson's disease and schizophrenia (Grundt et al., 2007); (Del Bello et al., 2019).
作用機序
Target of Action
3-Methoxy Dopamine-d4 Hydrochloride, also known as a deuterated compound of 3-Methoxy Dopamine Hydrochloride , primarily targets dopamine receptors in the brain . Dopamine is a major transmitter in the extrapyramidal system of the brain, which is crucial in regulating movement .
Mode of Action
The compound interacts with its targets in a dopamine-independent manner . The behavioral effects induced by 3-Methoxy Dopamine-d4 Hydrochloride are partially mediated by the trace amine associated receptor 1 (TAAR1) . This receptor activation leads to cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays .
Biochemical Pathways
The biochemical pathways affected by 3-Methoxy Dopamine-d4 Hydrochloride involve the dopaminergic system . The activation of dopamine receptors triggers slow-acting effects through G-protein coupling . Furthermore, dopamine receptors signal through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The major extracellular metabolite of dopamine, 3-Methoxy Dopamine-d4 Hydrochloride, can induce behavioral effects . These effects include a temporary mild hyperactivity and a complex set of abnormal involuntary movements . Furthermore, it induces significant ERK and CREB phosphorylation in the mouse striatum, signaling events generally related to PKA-mediated cAMP accumulation .
Action Environment
The action environment of 3-Methoxy Dopamine-d4 Hydrochloride is primarily the brain, where it interacts with dopamine receptors
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRIOTVUTPLWLF-HGFPCDIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy Dopamine-d4 Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

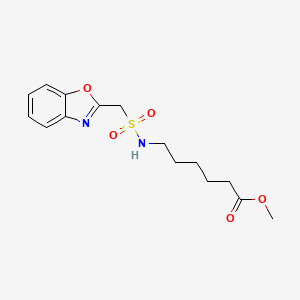


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)
